molecular formula C10H12N4O B2583294 N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 58107-05-4

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No.: B2583294
CAS No.: 58107-05-4
M. Wt: 204.233
InChI Key: AKUZVUGTYQLLAA-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with dimethyl groups at positions 4 and 6, and an acetamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrazolopyridine derivatives.

    Substitution: Formation of N-alkylated acetamide derivatives.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 4 and 6 enhances its stability and bioavailability compared to other pyrazolopyridine derivatives .

Properties

IUPAC Name

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-5-4-6(2)11-9-8(5)10(14-13-9)12-7(3)15/h4H,1-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUZVUGTYQLLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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